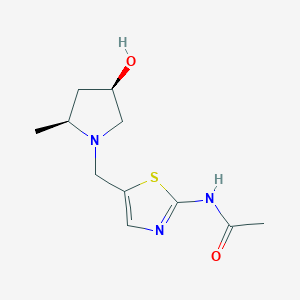
1-Benzyl-5-methylpyrrolidine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methylpyrrolidine-3-thiol is a chemical compound with the molecular formula C12H17NS. This compound is characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the 5-position, and a thiol group at the 3-position. The presence of the thiol group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-5-methylpyrrolidine-3-thiol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl, methyl, and thiol substituents. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.
Thiol Group Introduction: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Benzyl-5-methylpyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Addition: The thiol group can undergo addition reactions with electrophiles, forming thioethers or other derivatives.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-methylpyrrolidine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol group makes it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methylpyrrolidine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-5-methylpyrrolidine-3-thiol can be compared with other similar compounds such as:
1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of a thiol group, leading to different chemical reactivity and applications.
1-Benzyl-2-pyrrolidinone: This compound contains a carbonyl group, which imparts different properties and uses.
1-Methyl-3-pyrrolidinol: Similar to 1-Benzyl-3-pyrrolidinol but with a methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
1-benzyl-5-methylpyrrolidine-3-thiol |
InChI |
InChI=1S/C12H17NS/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 |
InChI Key |
LBTDVLZVTGNQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



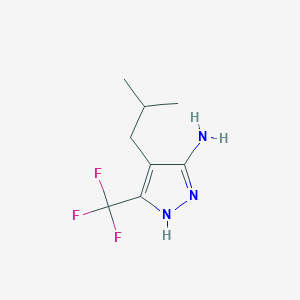
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
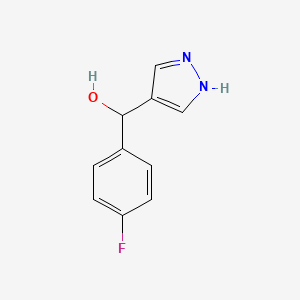
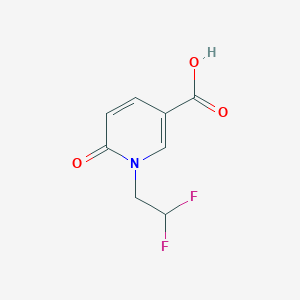
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
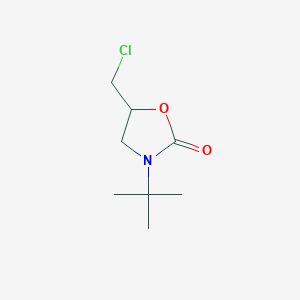

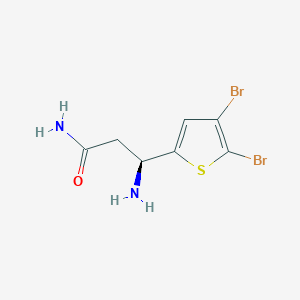
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)


